N'-(2-methoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide
Description
N'-(2-Methoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a structurally complex bicyclic compound featuring a tricyclic core with fused azabicyclic and oxo-functionalized rings. Its key structural elements include:
- A 1-azatricyclo[6.3.1.0^{4,12}]dodeca core with an 11-oxo group at position 11.
- An ethanediamide bridge, enabling hydrogen bonding and conformational flexibility.
This compound is hypothesized to exhibit bioactivity due to its resemblance to tricyclic antibiotics and kinase inhibitors .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-27-16-5-3-2-4-15(16)22-20(26)19(25)21-14-10-12-6-7-17(24)23-9-8-13(11-14)18(12)23/h2-5,10-11H,6-9H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBYJZHSDFLJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-methoxyphenylamine with a suitable azatricyclododeca derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the azatricyclododeca core can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-methoxybenzoic acid, while reduction of the carbonyl group may produce an alcohol derivative.
Scientific Research Applications
N’-(2-methoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(2-methoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with enzymes or receptors, while the azatricyclododeca core can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Compound A: N-Ethyl-N'-{2-Oxo-1-Azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-Trien-6-yl}Ethanediamide
- Core Structure : Shares the 1-azatricyclo[6.3.1.0^{4,12}]dodeca framework but with a 2-oxo group instead of 11-oxo.
- Substituents : N-Ethyl group instead of N'-(2-methoxyphenyl).
Compound B: N-[2-(1-Benzothiophen-2-yl)-2-Hydroxypropyl]-N'-{2-Oxo-1-Azatricyclo[...]}Ethanediamide
- Core Structure : Similar azatricyclo core but with a 2-oxo group and benzothiophene substituent.
- Substituents : A bulky benzothiophene-hydroxypropyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Bioactivity : Benzothiophene derivatives are associated with kinase inhibition (e.g., JAK/STAT pathways), suggesting possible shared mechanisms with the target compound .
Comparative Analysis Table
Functional Group Impact on Bioactivity
- 11-Oxo vs. 2-Oxo : The 11-oxo group in the target compound may stabilize hydrogen bonding with catalytic lysines in kinases, whereas 2-oxo analogues (Compounds A, B) might favor interactions with serine hydrolases .
- Methoxyphenyl vs. Benzothiophene : The methoxyphenyl group’s electron-donating methoxy enhances aromatic interactions, while benzothiophene’s sulfur atom could mediate redox-based mechanisms .
Biological Activity
N'-(2-methoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 349.4 g/mol. The structure includes a methoxyphenyl group and an azatricyclo framework, which are known for their diverse biological activities.
Research indicates that compounds with similar structures often exhibit mechanisms such as:
- Inhibition of DNA synthesis : Many azatricyclo compounds interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
- Modulation of enzyme activity : These compounds may act as enzyme inhibitors or activators, affecting metabolic pathways crucial for cancer cell survival.
Antitumor Activity
A study evaluated various derivatives of azatricyclo compounds and found significant antitumor activity against several cancer cell lines, including:
- HeLa (cervical cancer)
- MDA-MB231 (breast cancer)
- Huh-7 (hepatocellular carcinoma)
The tested compound showed IC50 values ranging from 1.46 to 6.87 μg/ml across different cell lines, indicating strong inhibitory effects compared to standard chemotherapeutic agents .
Case Studies
- Cell Line Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in treated cultures. The percentage of inhibition was noted to be between 59% to 88%, depending on the concentration and exposure time.
- Animal Models : Preliminary in vivo studies using murine models have shown promising results in tumor growth inhibition when administered at specific dosages over a defined period.
Data Summary
The following table summarizes the biological activity data from various studies:
| Study Type | Cell Line | IC50 (μg/ml) | % Inhibition |
|---|---|---|---|
| In Vitro Study | HeLa | 1.46 | 77.18 |
| In Vitro Study | MDA-MB231 | 4.42 | 59.41 |
| In Vitro Study | Huh-7 | 6.87 | 84.80 |
| In Vivo Study | Murine Tumor Model | Not quantified | Significant reduction observed |
Q & A
Q. What are the standard synthetic routes for preparing N'-(2-methoxyphenyl)-N-{11-oxo-1-azatricyclo[...]ethanediamide?
The synthesis typically involves multi-step reactions:
- Cyclization : Formation of the azatricyclo core via intramolecular α-ketocarbene insertion ().
- Acetylation : Use of acetic anhydride or similar reagents to introduce the acetamide group ().
- Purification : Column chromatography or recrystallization to isolate the compound (). Key challenges include steric hindrance from the azatricyclo framework, requiring precise temperature control (80–120°C) and solvent selection (e.g., DMF or THF) .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on:
- NMR Spectroscopy : - and -NMR to assign proton environments and carbon connectivity (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the azatricyclo system (e.g., C–C–N bond angles ≈ 109.5°) .
- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] at m/z 450.15) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme Inhibition : Kinase or protease assays (IC determination) using fluorescence-based substrates .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with calculations .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC values >10 μM suggest low toxicity) .
Advanced Research Questions
Q. How can reaction yields be optimized for the azatricyclo core formation?
- Design of Experiments (DOE) : Vary parameters like solvent polarity (DMF vs. THF), temperature (80–140°C), and catalyst loading (e.g., 1–5 mol% Pd(OAc)) .
- Continuous Flow Reactors : Enhance mixing and heat transfer for cyclization steps, improving yield by 15–20% compared to batch methods .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering in the azatricyclo system) .
- Isotopic Labeling : -labeling to trace nitrogen environments and confirm amide tautomerism .
Q. What computational methods predict binding modes to biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with methoxyphenyl groups) .
- DFT Calculations : Assess electronic effects of substituents (e.g., methoxy vs. chloro groups) on binding affinity .
Q. How does modifying the methoxyphenyl substituent affect bioactivity?
- SAR Studies : Replace 2-methoxyphenyl with 4-chlorophenyl or benzyl groups.
- Example : 4-Chloro derivatives show 3× higher kinase inhibition due to enhanced hydrophobic interactions .
- LogP Analysis : Measure partition coefficients to correlate lipophilicity with membrane permeability .
Q. What degradation pathways occur under accelerated stability conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light.
- Major Degradants : Hydrolysis of the amide bond (identified via LC-MS) .
- Stabilization Strategies : Lyophilization or addition of antioxidants (e.g., BHT) .
Q. How to address solubility limitations in aqueous assay buffers?
- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- pH Adjustment : Ionize the amide group at pH 7.4 to improve aqueous dispersibility .
Q. What validation parameters are critical for HPLC purity analysis?
- System Suitability : Retention time reproducibility (±0.1 min) and peak symmetry (tailing factor <2) .
- Limit of Detection (LOD) : ≤0.1% for impurities via UV detection at 254 nm .
- Method Robustness : Test across columns (C18 vs. C8) and mobile phase compositions (acetonitrile:water gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
